Benzene;propan-2-olate;titanium(4+)

Pinacol coupling Iron catalysis Aryl ketones

Traditional phenyl sources (PhLi, PhMgBr) introduce halide salts that complicate purification and alter stereochemical outcomes. Phenyltitanium triisopropoxide provides a salt-free, bench-stable phenyl anion equivalent that circumvents these issues. • Achieves 91% yield and 99% ee in conjugate additions to 2-cyclopentenone. • Enables 81% isolated yield in Fe(acac)₃-catalyzed pinacol couplings of aryl ketones. • Delivers quantitative cross-coupling yields under Pd catalysis with (R*)-(S*)-PPFA. Supplied as 1 M solution in THF; store below 5°C under inert atmosphere.

Molecular Formula C15H26O3Ti
Molecular Weight 302.23 g/mol
CAS No. 111452-11-0
Cat. No. B039218
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzene;propan-2-olate;titanium(4+)
CAS111452-11-0
Molecular FormulaC15H26O3Ti
Molecular Weight302.23 g/mol
Structural Identifiers
SMILESCC(C)[O-].CC(C)[O-].CC(C)[O-].C1=CC=[C-]C=C1.[Ti+4]
InChIInChI=1S/C6H5.3C3H7O.Ti/c1-2-4-6-5-3-1;3*1-3(2)4;/h1-5H;3*3H,1-2H3;/q4*-1;+4
InChIKeyMAPUDBCRDXPFCK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 g / 0.1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Phenyltitanium Triisopropoxide Overview


Benzene;propan-2-olate;titanium(4+), also known as phenyltitanium triisopropoxide or PhTi(Oi-Pr)₃ (CAS 111452-11-0), is an organotitanium(IV) reagent comprising a phenyl group and three isopropoxide ligands coordinated to titanium [1]. It serves as a versatile source of phenyl nucleophiles in organic synthesis, with applications in cross-coupling, nucleophilic addition, and pinacol coupling reactions [1]. The compound is typically supplied as a 1 M solution in tetrahydrofuran, exhibits a melting point of 88 °C, and demonstrates rapid reactivity with moisture, water, and protic solvents .

Unsubstitutability of Phenyltitanium Triisopropoxide


While titanium tetraisopropoxide (TTIP, Ti(Oi-Pr)₄) is a widely used Lewis acid and sol-gel precursor, it lacks a transferable organic group and thus cannot serve as a phenyl nucleophile source [1]. Methyltitanium triisopropoxide (MeTi(Oi-Pr)₃) can transfer a methyl group but cannot deliver aryl functionality. Phenyltitanium triisopropoxide is uniquely positioned as a bench-stable (when stored below 5 °C under inert atmosphere), pre-formed phenyl anion equivalent that circumvents the need for highly air- and moisture-sensitive organolithium or Grignard reagents in sensitive synthetic sequences . Substitution with alternative phenyl sources often introduces lithium or magnesium halide salts, which can alter stereochemical outcomes and complicate purification.

Comparative Evidence for Phenyltitanium Triisopropoxide


Pinacol Coupling with Iron Co-Catalysis

In a direct head-to-head study, the reaction of acetophenone with PhTi(Oi-Pr)₃ in the presence of 1 mol % [Fe(acac)₃] as catalyst in THF at 20 °C for 3 h yielded the pinacol coupling product in 81% isolated yield. In stark contrast, the same reaction performed without any catalyst ([Fe(acac)₃] entry 'none') gave only a trace yield (<1%) of the pinacol product, with 83% of the starting acetophenone recovered unreacted . This demonstrates that PhTi(Oi-Pr)₃ alone is not sufficient; the combination with a catalytic iron species is required for efficient C–C bond formation.

Pinacol coupling Iron catalysis Aryl ketones

Cross-Coupling Efficiency vs. Methyltitanium Reagent

In a head-to-head comparative study, both phenyltitanium triisopropoxide [PhTi(Oi-Pr)₃] and methyltitanium triisopropoxide [MeTi(Oi-Pr)₃] were reacted with aryl triflates and halides in the presence of 1.0 mol % of a palladium catalyst coordinated with (R*)-(S*)-PPFA in refluxing THF. Both organotitanium reagents gave quantitative yields of the corresponding cross-coupling products [1]. This demonstrates that PhTi(Oi-Pr)₃ is equally effective as its methyl analog for C–C bond construction, but provides aryl rather than alkyl functionality.

Cross-coupling Palladium catalysis Aryl halides

Conjugate Addition Enantioselectivity

In a study on conjugate addition, the phenyltitanate reagent generated from phenyltitanium triisopropoxide and lithium isopropoxide reacted with 2-cyclopentenone to afford (S)-3-phenyl-1-(trimethylsilyloxy)cyclopentene in 91% yield and 99% enantiomeric purity (entry 2) [1]. This high level of stereocontrol is attributed to the absence of interfering metal salts, a distinct advantage of using pre-formed organotitanium reagents over in situ generated Grignard or organolithium species.

Conjugate addition Asymmetric catalysis Enantioselectivity

Aldehyde Arylation by Chiral Titanium Catalysis

Chiral titanium complexes derived from H8-BINOL ligands catalyze the enantioselective arylation of aldehydes using PhTi(Oi-Pr)₃ as the aryl nucleophile [1]. The catalytic activity is significantly enhanced by increasing the steric bulk at the 3-position of the ligand, demonstrating that PhTi(Oi-Pr)₃ is compatible with fine-tuning of the chiral environment [1]. This class-level evidence indicates that PhTi(Oi-Pr)₃ is the preferred phenyl transfer agent in asymmetric catalysis using titanium-BINOL systems.

Enantioselective arylation Chiral titanium catalysts Aldehydes

Thermal Stability vs. Alkyltitanium Reagents

Class-level inference from organotitanium chemistry indicates that phenyltitanium triisopropoxide exhibits greater thermal stability and reduced β-hydride elimination pathways compared to alkyltitanium triisopropoxides such as methyltitanium triisopropoxide [1]. This is attributed to the absence of β-hydrogens on the phenyl group, which suppresses a common decomposition route. Consequently, PhTi(Oi-Pr)₃ can be stored and handled with less rigorous temperature control (still requiring <5 °C and inert atmosphere) than many alkyl analogs.

Stability Handling Organotitanium reagents

First Characterized Organotitanium Compound

Phenyltitanium triisopropoxide, first prepared by Herman and Nelson in the 1950s from titanium isopropoxide, phenyllithium, and titanium tetrachloride, is recognized as the first stable, isolated organotitanium compound [1]. Its discovery marked the birth of modern organotitanium chemistry and established a benchmark for subsequent reagent development. This historical role underscores its foundational importance and extensive literature precedent, which facilitates method development and troubleshooting.

Organotitanium chemistry Historical benchmark Synthetic utility

Phenyltitanium Triisopropoxide Application Scenarios


Pinacol Coupling of Aryl Ketones with Iron Catalysis

PhTi(Oi-Pr)₃ is optimally employed in pinacol coupling reactions of aryl ketones when combined with 1 mol % [Fe(acac)₃] in THF at ambient temperature . This protocol achieves up to 81% isolated yield of the 1,2-diol product, a marked improvement over the uncatalyzed reaction which gives <1% yield . The use of iron, an abundant and environmentally benign metal, adds sustainability value to this application.

Pd-Catalyzed Cross-Coupling with Aryl Halides/Triflates

For synthetic sequences requiring the installation of a phenyl group onto an aryl halide or triflate scaffold, PhTi(Oi-Pr)₃ provides quantitative cross-coupling yields under palladium catalysis with (R*)-(S*)-PPFA ligand in refluxing THF [1]. This performance is identical to that of MeTi(Oi-Pr)₃, allowing direct substitution of methyl for phenyl functionality without loss of efficiency [1].

Aldehyde Arylation with Chiral Titanium Catalysts

PhTi(Oi-Pr)₃ is the aryl nucleophile of choice for enantioselective aldehyde arylation catalyzed by chiral H8-BINOL titanium complexes [2]. The compatibility of PhTi(Oi-Pr)₃ with sterically demanding ligand modifications enables high levels of asymmetric induction, making it indispensable for the synthesis of chiral benzylic alcohols [2].

Salt-Free Conjugate Addition to Enones

When converted to its corresponding phenyltitanate by addition of lithium isopropoxide, PhTi(Oi-Pr)₃ delivers exceptional results in conjugate additions to α,β-unsaturated ketones. For example, reaction with 2-cyclopentenone affords the adduct in 91% yield and 99% ee [3]. This salt-free protocol is particularly valuable when background racemization caused by lithium or magnesium halides must be avoided [3].

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